Ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexane carboxylates This compound is characterized by the presence of a chlorophenyl group attached to a cyclohexane ring, which is further esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate typically involves the esterification of 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid.
Reduction: 3-(4-chlorophenyl)-1-methylcyclohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chlorophenyl group may also play a role in binding to target sites, enhancing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-bromophenyl)-1-methylcyclohexane-1-carboxylate: Similar structure with a bromine atom instead of chlorine.
Ethyl 3-(4-fluorophenyl)-1-methylcyclohexane-1-carboxylate: Contains a fluorine atom in place of chlorine.
Ethyl 3-(4-methylphenyl)-1-methylcyclohexane-1-carboxylate: Features a methyl group instead of chlorine.
Uniqueness
Ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
64326-39-2 |
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Molecular Formula |
C16H21ClO2 |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H21ClO2/c1-3-19-15(18)16(2)10-4-5-13(11-16)12-6-8-14(17)9-7-12/h6-9,13H,3-5,10-11H2,1-2H3 |
InChI Key |
DNKFXIGUNUVDRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC(C1)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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